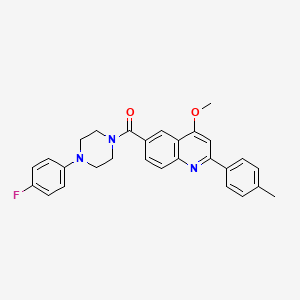

(4-(4-Fluorophenyl)piperazin-1-yl)(4-methoxy-2-(p-tolyl)quinolin-6-yl)methanone

Description

The compound "(4-(4-Fluorophenyl)piperazin-1-yl)(4-methoxy-2-(p-tolyl)quinolin-6-yl)methanone" is a quinoline-piperazine hybrid with a methanone linker. Its structure combines a 4-methoxy-2-(p-tolyl)quinolin-6-yl moiety and a 4-(4-fluorophenyl)piperazine group.

Key structural features:

- Quinoline core: Substituted at position 6 with methoxy and at position 2 with p-tolyl, enhancing lipophilicity and steric bulk.

- Piperazine group: Linked via a carbonyl to the quinoline and substituted with a 4-fluorophenyl ring, which may improve metabolic stability and binding affinity.

Properties

IUPAC Name |

[4-(4-fluorophenyl)piperazin-1-yl]-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26FN3O2/c1-19-3-5-20(6-4-19)26-18-27(34-2)24-17-21(7-12-25(24)30-26)28(33)32-15-13-31(14-16-32)23-10-8-22(29)9-11-23/h3-12,17-18H,13-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNIZSVPSESPYGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F)C(=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Fluorophenyl)piperazin-1-yl)(4-methoxy-2-(p-tolyl)quinolin-6-yl)methanone typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluoroaniline with piperazine under controlled conditions to form the 4-(4-fluorophenyl)piperazine intermediate.

Quinoline Derivative Synthesis: Concurrently, the quinoline derivative is synthesized by reacting 4-methoxy-2-(p-tolyl)aniline with appropriate reagents to form the quinoline core.

Coupling Reaction: The final step involves coupling the piperazine and quinoline derivatives using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired methanone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-(4-Fluorophenyl)piperazin-1-yl)(4-methoxy-2-(p-tolyl)quinolin-6-yl)methanone can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The carbonyl group in the methanone can be reduced to form an alcohol.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(4-(4-Fluorophenyl)piperazin-1-yl)(4-methoxy-2-(p-tolyl)quinolin-6-yl)methanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological targets such as enzymes and receptors.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-(4-Fluorophenyl)piperazin-1-yl)(4-methoxy-2-(p-tolyl)quinolin-6-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural homology with several synthesized quinoline-piperazine derivatives. Below is a comparative analysis:

*Calculated based on formula C₂₈H₂₅FN₃O₂.

Key Observations:

Quinoline Modifications: The target compound’s 4-methoxy and 2-(p-tolyl) groups increase steric hindrance compared to chloro/fluoro substituents in analogues . This may reduce off-target interactions but could lower solubility.

Piperazine Functionalization :

- The 4-fluorophenyl substituent balances lipophilicity and metabolic stability. In contrast, sulfonyl groups (e.g., methylsulfonyl in ) enhance polarity but may reduce membrane permeability.

- Cyclopropanecarbonyl () and difluorocyclohexyl () groups introduce conformational rigidity, which is absent in the target compound.

Spectroscopic and Analytical Data

While direct data for the target compound is unavailable, comparisons can be drawn:

- NMR: Analogues with chloroquinoline (e.g., ) show aromatic protons at δ 6.87–8.76 ppm, while p-tolyl groups in the target compound may resonate at δ 2.3–2.5 ppm (methyl) and 7.1–7.3 ppm (aromatic) .

- Mass Spectrometry : The hydrazine derivative in had an ESI-MS m/z of 486.02 (M+1), suggesting the target compound’s molecular ion would align with its theoretical mass (~483.5).

Biological Activity

(4-(4-Fluorophenyl)piperazin-1-yl)(4-methoxy-2-(p-tolyl)quinolin-6-yl)methanone is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, mechanisms of action, and biological activities, including its effects on various biological targets.

Synthesis

The synthesis of (4-(4-Fluorophenyl)piperazin-1-yl)(4-methoxy-2-(p-tolyl)quinolin-6-yl)methanone typically involves multi-step organic reactions. The general synthetic route includes:

- Formation of the Piperazine Ring : Initiated from suitable precursors through cyclization reactions.

- Introduction of the Fluorophenyl Group : Achieved via nucleophilic aromatic substitution.

- Attachment of the Quinolinyl Group : This step often involves amide bond formation using coupling reagents like EDCI or DCC.

The biological activity of this compound likely stems from its interaction with specific molecular targets, such as receptors or enzymes. The incorporation of the fluorophenyl and methoxy groups may enhance binding affinity and specificity, modulating the activity of these targets. Research indicates that compounds with similar structures can exhibit various pharmacological effects, including antitumor and antimicrobial activities.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of piperazine derivatives. For instance, compounds structurally related to (4-(4-Fluorophenyl)piperazin-1-yl)(4-methoxy-2-(p-tolyl)quinolin-6-yl)methanone have shown significant efficacy against human breast cancer cells. The IC50 values for related compounds have been reported as follows:

| Compound | IC50 (μM) | Target |

|---|---|---|

| 5e | 18 | PARP1 |

| 5b | 0.18 | AbTYR |

These findings suggest that modifications in the piperazine structure can significantly influence the antitumor activity and selectivity towards cancerous cells .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, particularly due to its ability to inhibit specific enzymes involved in microbial metabolism. For example, derivatives with similar piperazine frameworks have been shown to inhibit Agaricus bisporus tyrosinase, a key enzyme in melanin production in fungi, indicating a possible pathway for antimicrobial action .

Case Studies

- Inhibition of Tyrosinase : A study investigated the inhibitory effects of various piperazine derivatives on Agaricus bisporus tyrosinase, revealing that certain modifications led to enhanced binding and inhibition compared to standard inhibitors like kojic acid .

- Anticancer Effects : Another study focused on derivatives targeting PARP1 in human breast cancer cells, demonstrating that structural variations in piperazine compounds could lead to significant increases in anticancer efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.